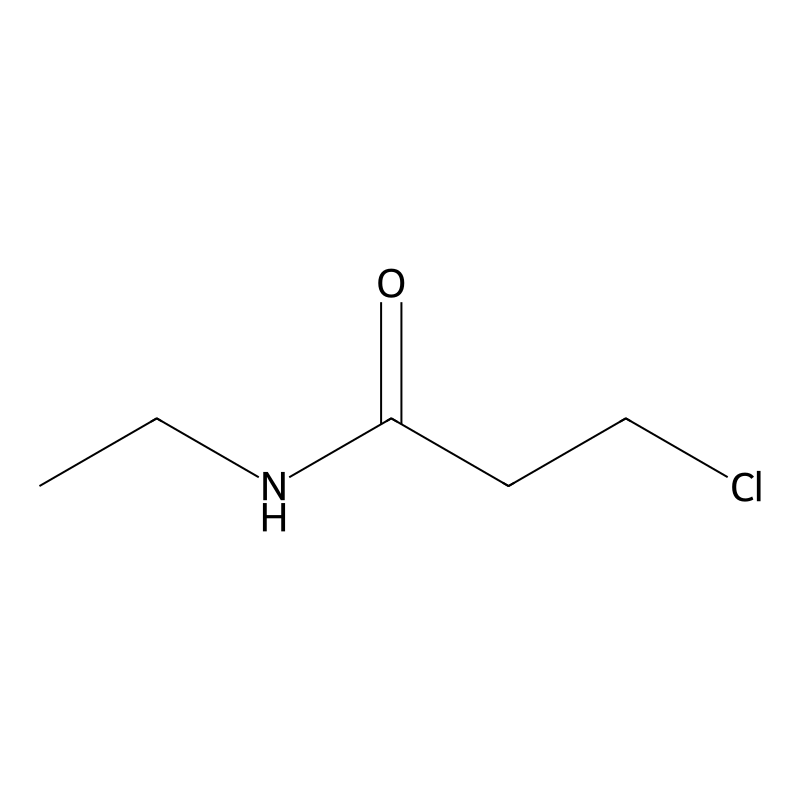3-chloro-N-ethylpropanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Chloro-N-ethylpropanamide is an organic compound characterized by the molecular formula C₅H₁₀ClNO and a molecular weight of 135.59 g/mol. It features a chlorine atom at the third carbon position of the propanamide chain and an ethyl group attached to the nitrogen atom. This compound exists as a solid at room temperature, with a predicted melting point of approximately 70.77°C and a boiling point around 272.9°C .
- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to various substituted derivatives.
- Reduction Reactions: The compound can be reduced to form 3-chloro-N-ethylpropanamine using reducing agents like lithium aluminum hydride.
- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 3-chloropropanoic acid and ethylamine.
Common Reagents and Conditions- Substitution: Sodium hydroxide in aqueous solution.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Research indicates that 3-chloro-N-ethylpropanamide may exhibit antimicrobial properties, making it a subject of interest in biological studies. Its interactions with specific molecular targets could lead to inhibition of certain enzymes or disruption of cellular processes, although detailed mechanisms are still under investigation .
The synthesis of 3-chloro-N-ethylpropanamide can be achieved through various methods:
- Reaction with Chloropropionyl Chloride: This method involves reacting 3-chloropropionyl chloride with ethylamine in an organic solvent like dichloromethane or chloroform under controlled conditions to minimize side reactions.
- Industrial Production: In industrial settings, automated reactors are often used for large-scale synthesis, ensuring optimal temperature and pressure conditions along with the use of catalysts to enhance yield.
3-Chloro-N-ethylpropanamide finds applications across several domains:
- Chemical Intermediate: It is utilized as an intermediate in synthesizing various organic compounds, particularly pharmaceuticals and agrochemicals.
- Biochemical Research: The compound is studied for its potential roles in biochemical pathways and its effects on microbial degradation processes.
- Industrial Use: It is also employed in producing polymers and resins, contributing to various industrial chemical processes.
Interaction studies involving 3-chloro-N-ethylpropanamide have focused on its biochemical activities and potential impacts on microbial systems. Research has explored its role in the degradation of similar compounds, such as atrazine, under different environmental conditions. These studies are crucial for understanding the compound's behavior in ecological contexts.
Several compounds share structural similarities with 3-chloro-N-ethylpropanamide, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Chloro-N-methylpropanamide | Methyl group instead of ethyl at nitrogen | Different reactivity profile due to methyl group |
| 3-Chloro-N-phenylpropanamide | Phenyl group attached to nitrogen | Potentially different biological activity |
| 3-Chloro-N-isopropylpropanamide | Isopropyl group instead of ethyl | Distinct steric effects influencing reactivity |
| 3-Chloro-N-cyclopentylpropanamide | Cyclopentyl group attached to nitrogen | Unique cyclic structure affecting physical properties |
The uniqueness of 3-chloro-N-ethylpropanamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties that differentiate it from its analogs. Its particular reactivity and applications make it valuable in specific synthetic and industrial processes.








